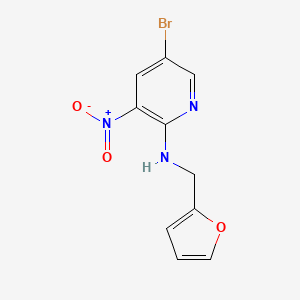

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine

Description

Historical Context of Brominated Pyridine Derivatives

The development of brominated pyridine derivatives traces its origins to the fundamental discovery of pyridine itself, which was first isolated by Thomas Anderson in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson described this new substance as highly soluble in water and readily soluble in concentrated acids, naming it pyridine after the Greek word for fire due to its flammability. The structural elucidation of pyridine came decades later, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The introduction of halogen substituents, particularly bromine, into pyridine frameworks emerged as a significant synthetic methodology in the late 19th and early 20th centuries. Regioselective bromination of pyridine derivatives became particularly important with the development of specialized brominating agents and controlled reaction conditions. The use of 1,3-dibromo-5,5-dimethylhydantoin for regioselective bromination of substituted pyridines under mild conditions demonstrated yields of up to 85% for specific positional isomers. Contemporary electrochemical methods have further advanced the field, with directing group-enabled electrochemical meta-bromination of pyridines achieving yields ranging from 28% to 95% without the use of traditional catalysts and oxidants.

Brominated pyridine derivatives have found extensive applications across multiple domains, including the synthesis of bioactive compounds such as antimalarial medicines and beta-adrenoceptor agonists. The pharmaceutical sector has particularly benefited from 4-bromopyridine applications in the commercialization and ongoing manufacture of abiraterone, while 2-bromopyridine serves as a precursor for compounds including 2-acetylpyridine, fluorenone, pyritione, aminopyridine, azacyclonol, and chloropyramine. The evolution of bromination methodologies has paralleled the broader development of pyridine chemistry, with modern approaches emphasizing environmental sustainability and atom economy in synthetic transformations.

Nomenclature and Structural Classification

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine belongs to the class of substituted pyridines characterized by multiple functional group modifications on the aromatic heterocyclic core. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine according to certain nomenclatural conventions. Alternative systematic names include this compound, reflecting the different approaches to naming this polyfunctional molecule.

The structural classification of this compound encompasses several important chemical categories. As a heterocyclic aromatic compound, it contains both the pyridine nucleus and the furan ring system, making it a bis-heterocyclic structure. The presence of the nitro group classifies it among nitroaromatic compounds, while the bromine substitution places it within the halogenated aromatic family. The amino linkage connecting the furan moiety to the pyridine core represents an arylamine functionality, contributing to its classification as a secondary amine derivative.

From a medicinal chemistry perspective, this compound is categorized among protein degrader building blocks, indicating its potential utility in targeted protein degradation strategies. The molecular architecture incorporates multiple pharmacophoric elements that are commonly found in bioactive compounds, including the pyridine nucleus which appears in numerous Food and Drug Administration-approved medications. The combination of electron-withdrawing groups (nitro and bromine) with the electron-rich furan system creates a unique electronic environment that influences both the chemical reactivity and potential biological activity of the molecule.

Properties

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBJOWJPJLEDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647938 | |

| Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954216-03-6 | |

| Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine typically involves the following steps:

Nitration: The addition of a nitro group to the pyridine ring.

Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the nitrogen atom of the pyridine ring.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, nitric acid, and furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes controlled oxidation to form furanone derivatives. Key findings include:

Mechanistic Insight :

The furan's α,β-unsaturated system reacts with strong oxidizers via electrophilic addition, leading to ring expansion and ketone formation .

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under various conditions:

Critical Notes :

- Bromine substituent remains intact due to milder conditions compared to nitro group reduction .

- Over-reduction to hydroxylamine derivatives occurs at >100°C .

Nucleophilic Substitution Reactions

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with diverse nucleophiles:

Key Observations :

- Electron-withdrawing nitro group activates position 5 for substitution .

- Steric hindrance from the furan-2-ylmethyl group limits reactivity at position 2 .

Side Reactions and Byproducts

Under harsh conditions, decomposition pathways emerge:

| Condition | Byproducts Formed | Hazard Profile | Source |

|---|---|---|---|

| >200°C thermal stress | HBr, NOₓ gases | Corrosive/toxic | |

| Prolonged UV exposure | Furan ring-opening products | Not characterized |

Comparative Reactivity Analysis

Compared to structural analogs:

| Compound | Reactivity at Position 5 | Nitro Group Stability | Key Difference |

|---|---|---|---|

| 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine | Lower (pyrimidine ring) | Higher | Reduced aromatic stabilization |

| 5-Bromo-3-nitropyridine | Higher | Similar | Absence of furan-2-ylmethyl group |

Scientific Research Applications

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine with analogous pyridine derivatives, focusing on substituents, physicochemical properties, and reactivity:

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The 3-nitro group in all compounds deactivates the pyridine ring, directing electrophilic substitutions to meta/para positions. Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Amino vs. Alkoxy/Furan-Methylamino: The 2-amino group in 2-Amino-5-bromo-3-nitropyridine increases nucleophilicity, enabling diazotization or acylation.

Physicochemical Properties: Melting Points: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-3-nitropyridine, mp 208–210°C) exhibit higher melting points due to intermolecular hydrogen bonding, whereas alkoxy/furan derivatives lack such interactions . Solubility: Branched alkoxy groups (e.g., isobutoxy) improve solubility in organic solvents, while polar sulfonyl or furan groups enhance water miscibility when protonated .

Synthetic Utility: Pharmaceutical Intermediates: The methylsulfonylphenyl variant () is used in kinase inhibitor synthesis, while furan-methylamino derivatives may serve as precursors for heterocyclic expansion (e.g., pyrrolopyridines) . Cross-Coupling Reactions: Bromine at position 5 allows functionalization via palladium-catalyzed couplings, enabling diversification of the pyridine core .

Biological Activity

5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a nitro group, and a furan-2-ylmethylamino group. This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. For example, the nitro group may undergo bioreduction to form reactive intermediates that can bind to target proteins, altering their function.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions with biological macromolecules, enhancing binding affinity to certain targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various gram-positive and gram-negative bacteria, as well as fungi .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against multiple microbial strains. The results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Case Studies

- In Vivo Efficacy : In experiments involving rats infected with Staphylococcus aureus, treatment with this compound resulted in a clinical recovery rate of 88.9% within 7 days post-treatment, indicating its effectiveness in treating bacterial infections .

- Cytotoxicity Assessment : Cytotoxicity tests on human cell lines revealed that the compound exhibits moderate toxicity at higher concentrations (CC50 > 100 µM), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine | Lacks nitro group | Moderate antimicrobial |

| 5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine | Methyl substitution alters reactivity | Lower activity than target compound |

This comparison highlights the distinct biological activity imparted by the nitro and furan groups in the target compound.

Q & A

Q. What synthetic strategies are effective for preparing 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

Nitration : Introduce the nitro group at the 3-position of 5-bromo-2-aminopyridine using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Retain the bromine at the 5-position via electrophilic substitution, ensuring inert atmosphere conditions to prevent debromination .

Amine Coupling : React with furan-2-ylmethylamine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr), using Pd catalysts (e.g., Pd(OAc)₂) or CuI/L-proline in DMF at 80–100°C .

- Critical Factors :

- Temperature : Higher temperatures (>100°C) may lead to decomposition of the nitro group.

- Catalyst Loading : Excess Pd can cause side reactions; optimize to 5 mol% .

- Yield Optimization :

| Step | Yield Range (%) | Key Variables |

|---|---|---|

| Nitration | 60–75 | HNO₃ concentration, reaction time |

| Amine Coupling | 40–55 | Catalyst type, solvent polarity |

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals furan protons (δ 6.2–7.4 ppm), methylamino protons (δ 3.8–4.2 ppm), and pyridine ring protons (δ 8.1–8.9 ppm). ¹³C NMR confirms nitration (C-3 at ~148 ppm) and bromine substitution (C-5 at ~110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~327.98) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts (e.g., dehalogenated or over-nitrated analogs) .

Advanced Research Questions

Q. How do electronic effects of the bromine, nitro, and furyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Analysis : Apply the B3LYP/6-31G(d) method to calculate Fukui indices, revealing that the bromine at C-5 acts as an electron-withdrawing group, directing electrophilic attacks to C-4. The nitro group at C-3 deactivates the ring, while the furan-2-ylmethylamino group at C-2 enhances nucleophilicity at adjacent positions .

- Experimental Validation :

- Suzuki-Miyaura coupling at C-4 with aryl boronic acids proceeds efficiently (70–85% yield) using Pd(PPh₃)₄/K₂CO₃ in THF .

- Contrast with C-6, which shows minimal reactivity due to steric hindrance from the furan group.

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Root-Cause Analysis :

- Collaborative Validation : Cross-reference data with computational predictions (e.g., ChemDraw NMR simulations) and replicate experiments under inert conditions .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (splash risk from brominated intermediates) .

- Storage : Store at 2–8°C in amber vials to prevent nitro group photodegradation .

- Spill Response : Neutralize acidic residues (e.g., post-nitration) with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.